

# Spectroscopic Profile of 5-Hexyn-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hexyn-1-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-hexyn-1-ol**, a valuable bifunctional molecule in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data

The spectroscopic data presented below provides key insights into the molecular structure of **5-hexyn-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-hexyn-1-ol** are summarized below. The spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.[1]

$^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.67	Triplet	2H	H-1 (-CH <sub>2</sub> OH)
~2.23	Triplet of Triplets	2H	H-4 (-CH <sub>2</sub> C≡CH)
~1.98	Triplet	1H	H-6 (≡C-H)
~1.63	Quintet	2H	H-2 (-CH <sub>2</sub> CH <sub>2</sub> OH)
~1.58	Quintet	2H	H-3 (-CH <sub>2</sub> CH <sub>2</sub> C≡CH)
~1.40	Singlet (broad)	1H	-OH

<sup>13</sup>C NMR Data[2]

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~83.9	C-5 (≡C-H)
~68.4	C-6 (≡C-H)
~62.1	C-1 (-CH <sub>2</sub> OH)
~31.7	C-2 (-CH <sub>2</sub> CH <sub>2</sub> OH)
~24.8	C-3 (-CH <sub>2</sub> CH <sub>2</sub> C≡CH)
~18.2	C-4 (-CH <sub>2</sub> C≡CH)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-hexyn-1-ol** exhibits characteristic absorption bands for its alcohol and terminal alkyne functionalities.

IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
~3300 (broad)	O-H stretch (alcohol)
~3300 (sharp)	≡C-H stretch (alkyne)
~2940	sp <sup>3</sup> C-H stretch
~2120	C≡C stretch (alkyne)
~1050	C-O stretch (alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **5-hexyn-1-ol** is presented below.

Mass Spectrometry Data[3]

m/z	Relative Intensity (%)	Possible Fragment
98	~5	[M] <sup>+</sup> (Molecular Ion)
80	~20	[M - H <sub>2</sub> O] <sup>+</sup>
67	~100	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
54	~40	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
41	~60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
31	~50	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## NMR Spectroscopy

Sample Preparation:

- A sample of **5-hexyn-1-ol** (approximately 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is locked onto the deuterium signal of the  $\text{CDCl}_3$ .
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

## ATR-FTIR Spectroscopy

#### Sample Preparation:

- The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

#### Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of neat **5-hexyn-1-ol** is placed onto the ATR crystal, ensuring complete coverage.
- The sample spectrum is recorded. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Electron Ionization Mass Spectrometry (EI-MS)

### Sample Introduction:

- A dilute solution of **5-hexyn-1-ol** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization, or directly via a heated probe.

### Ionization and Analysis:

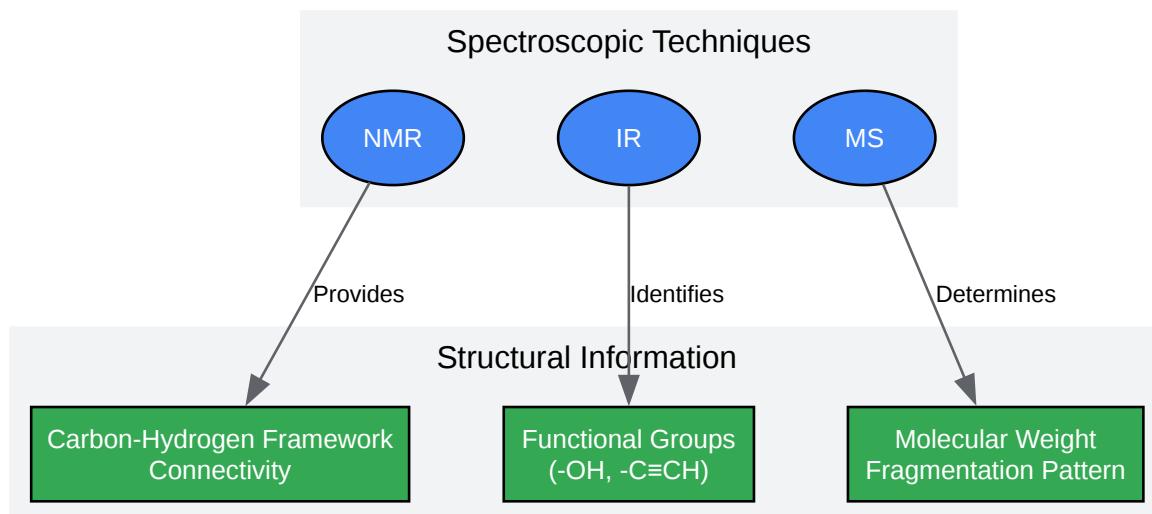
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize and fragment.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

## Visualization

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for **5-hexyn-1-ol**.

## Spectroscopic Analysis of 5-Hexyn-1-ol

## 5-Hexyn-1-ol

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Caption: Relationship between spectroscopic methods and the structural information obtained for **5-Hexyn-1-ol**.

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## References

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